HIV-1 inhibitor-58
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Overview
Description
HIV-1 inhibitor-58 is a novel compound identified as a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1). This compound targets the viral integrase enzyme, which is crucial for the integration of viral DNA into the host genome, a key step in the HIV replication cycle . The discovery of this compound represents a significant advancement in the development of antiviral agents aimed at combating HIV-1 infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HIV-1 inhibitor-58 typically involves a multi-step process starting from commercially available precursors. One common synthetic route begins with the preparation of an intermediate compound through a series of reactions, including condensation, cyclization, and functional group modifications . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound is optimized to enhance efficiency and cost-effectiveness. This involves scaling up the reaction conditions, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization . The industrial production process is designed to meet regulatory standards and ensure the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
HIV-1 inhibitor-58 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives with altered biological activity.
Reduction: Reduction reactions can modify the functional groups, potentially enhancing the compound’s efficacy.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitutions, can introduce new functional groups to the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions are derivatives of this compound with modified functional groups. These derivatives are often evaluated for their biological activity to identify more potent and selective inhibitors .
Scientific Research Applications
HIV-1 inhibitor-58 has a wide range of scientific research applications, including:
Mechanism of Action
HIV-1 inhibitor-58 exerts its effects by targeting the viral integrase enzyme, which is responsible for integrating viral DNA into the host genome. The compound binds to the active site of integrase, inhibiting its catalytic activity and preventing the integration process . This inhibition disrupts the replication cycle of HIV-1, reducing viral load and preventing the spread of infection. The molecular targets and pathways involved include the integrase enzyme and its interactions with viral DNA and host chromatin .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to HIV-1 inhibitor-58 include other integrase inhibitors such as raltegravir, elvitegravir, and dolutegravir . These compounds share a common mechanism of action but differ in their chemical structures and pharmacokinetic properties.
Uniqueness
This compound is unique due to its novel chemical scaffold, which provides distinct binding interactions with the integrase enzyme. This uniqueness allows it to retain efficacy against integrase variants that are resistant to other inhibitors . Additionally, this compound has shown a high selectivity index and favorable pharmacokinetic profile, making it a promising candidate for further development .
Properties
Molecular Formula |
C26H24N6O2 |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
4-[[2-(4-cyanoanilino)-6-propanoyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]oxy]-3,5-dimethylbenzonitrile |
InChI |
InChI=1S/C26H24N6O2/c1-4-23(33)32-10-9-22-21(15-32)25(34-24-16(2)11-19(14-28)12-17(24)3)31-26(30-22)29-20-7-5-18(13-27)6-8-20/h5-8,11-12H,4,9-10,15H2,1-3H3,(H,29,30,31) |
InChI Key |
RISPNOHMAQRTSD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1CCC2=C(C1)C(=NC(=N2)NC3=CC=C(C=C3)C#N)OC4=C(C=C(C=C4C)C#N)C |
Origin of Product |
United States |
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